Fluorine-Mediated Potency Enhancement in sEH Inhibition
In the urea-based sEH inhibitor series, the introduction of a para-fluoro substituent on the benzyl ring consistently increases inhibitory potency. The class-level SAR indicates that the 4-fluorobenzyl analog achieves Ki values in the low nanomolar range (typically 1–10 nM), whereas the corresponding 4-methoxybenzyl analog shows a 3- to 8-fold reduction in affinity [1]. Although direct head-to-head data for 1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea versus its 4-methoxybenzyl congener (CAS 1396809-97-4) are not publicly available, the consistent SAR trend across multiple urea chemotypes supports the expectation that the 4-fluoro substitution provides a measurable advantage in target engagement [2].
| Evidence Dimension | sEH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Predicted Ki: 1–10 nM (based on class SAR for 4-fluorobenzyl urea derivatives) |
| Comparator Or Baseline | 4-Methoxybenzyl analog (CAS 1396809-97-4): Predicted Ki: 5–50 nM (based on class SAR for 4-alkoxybenzyl urea derivatives) |
| Quantified Difference | Estimated 3- to 8-fold potency advantage for the 4-fluoro congener |
| Conditions | Class-level inference derived from recombinant human sEH fluorescence-based FRET assay data for structurally related urea inhibitors |
Why This Matters
Procurement of the 4-fluorobenzyl urea rather than the 4-methoxybenzyl analog is critical when the experimental protocol requires maximal sEH inhibition at low compound concentrations, as the fluorine atom's electron‑withdrawing character enhances key binding interactions.
- [1] Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure–activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. View Source
- [2] Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 20(7), 941–956. View Source
